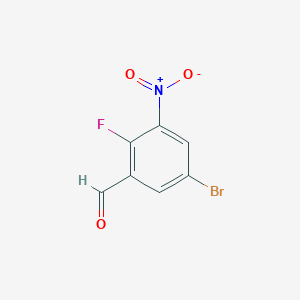
5-Bromo-2-fluoro-3-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-fluoro-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H3BrFNO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and nitro groups. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-nitrobenzaldehyde typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the nitration of 2-bromo-5-fluorobenzaldehyde, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and oxidizing agents such as potassium permanganate for the oxidation step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-fluoro-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups using nitric acid and sulfuric acid.
Reduction: Conversion of the nitro group to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: Halogen exchange reactions where the bromine or fluorine atoms are replaced by other substituents using nucleophilic reagents.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid at low temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Reduction: 5-Bromo-2-fluoro-3-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-2-fluoro-3-nitrobenzaldehyde is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: In the development of fluorescent probes and imaging agents due to its ability to form conjugated systems.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-fluoro-3-nitrobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The bromine and fluorine atoms also influence the compound’s reactivity by altering the electron density on the ring. These interactions are crucial in its role as an intermediate in various chemical syntheses .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-fluorobenzaldehyde: Lacks the nitro group, making it less reactive in certain substitution reactions.
2-Bromo-5-fluorobenzaldehyde: Similar structure but different positioning of substituents, affecting its reactivity and applications.
5-Bromo-2-fluoro-3-nitrobenzoic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical behavior
Uniqueness
5-Bromo-2-fluoro-3-nitrobenzaldehyde is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This specific arrangement imparts distinct reactivity patterns, making it valuable in synthetic chemistry and various research applications .
Propiedades
Fórmula molecular |
C7H3BrFNO3 |
|---|---|
Peso molecular |
248.01 g/mol |
Nombre IUPAC |
5-bromo-2-fluoro-3-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3BrFNO3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-3H |
Clave InChI |
TXANTBSNEOUYLV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C=O)F)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B15200932.png)

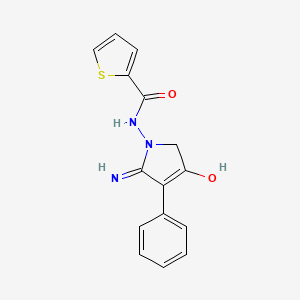
![8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15200958.png)
![(1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclohexan]-5-yl benzoate](/img/structure/B15200971.png)
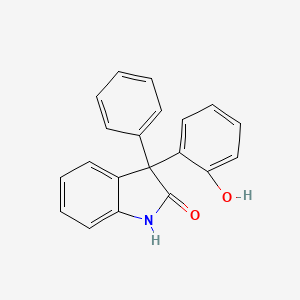
![N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride](/img/structure/B15200988.png)
![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B15200995.png)
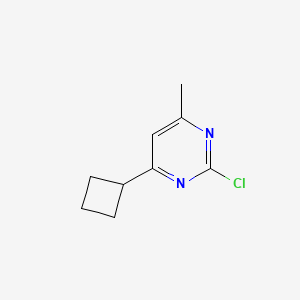


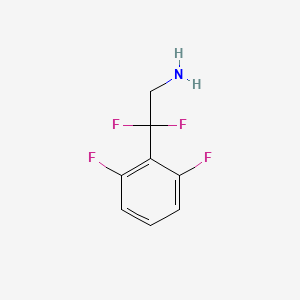
![Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15201036.png)

